molecular formula C9H21Cl2N3O2 B6183282 N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride CAS No. 2613382-82-2

N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Cat. No. B6183282
CAS RN: 2613382-82-2
M. Wt: 274.2
InChI Key:
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Description

N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride, also known as N-methoxyethylpiperazine dihydrochloride (MEP), is a synthetic compound that is widely used in scientific research. It was first synthesized in the 1950s and has since been used in various biochemical and physiological studies. MEP is a versatile compound that is used in many different laboratory experiments and has a wide range of applications.

Scientific Research Applications

MEP has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a buffer in biochemical and physiological studies, and as a ligand in metal-catalyzed reactions. It is also used to study the structure and function of enzymes, receptors, and other biological molecules. In addition, MEP has been used in the development of new drugs and in the study of drug metabolism and pharmacodynamics.

Mechanism of Action

MEP works by binding to specific proteins and receptors in the body and altering their activity. It has been shown to interact with a variety of proteins and receptors, including the serotonin receptor, the opioid receptor, and the GABA receptor. By binding to these receptors, MEP can alter their activity and affect the transmission of signals in the body.
Biochemical and Physiological Effects
MEP has a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and antidepressant activity, as well as to modulate the immune system and reduce inflammation. It also has been shown to have anti-cancer, anti-bacterial, and anti-viral effects. In addition, MEP has been used to study the effects of drugs on the central nervous system and to study the mechanisms of action of certain drugs.

Advantages and Limitations for Lab Experiments

MEP has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a wide range of applications, and it is relatively easy to synthesize and store. In addition, it is relatively non-toxic and has low bioaccumulation potential. However, MEP also has some limitations, such as its sensitivity to light and heat and its tendency to form complexes with other molecules.

Future Directions

MEP has a wide range of potential applications in the future. It could be used in the development of new drugs and in the study of drug metabolism and pharmacodynamics. It could also be used to study the structure and function of proteins and receptors, as well as to study the effects of drugs on the central nervous system. In addition, MEP could be used in the development of new diagnostic tools and therapeutic agents. Finally, MEP could be used to study the mechanisms of action of various drugs and to develop new treatments for various diseases.

Synthesis Methods

MEP is synthesized by reacting piperazine with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a white crystalline solid that is soluble in water and other polar solvents. The compound has a melting point of approximately 170°C and is stable under normal conditions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves the reaction of 2-chloro-N-(2-methoxyethyl)acetamide with piperazine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-chloro-N-(2-methoxyethyl)acetamide", "piperazine", "base (e.g. sodium hydroxide)", "hydrochloric acid" ], "Reaction": [ "Add 2-chloro-N-(2-methoxyethyl)acetamide to a reaction flask", "Add piperazine and base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and add hydrochloric acid to form the dihydrochloride salt", "Filter the solid product and wash with cold water", "Dry the product under vacuum to obtain N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride" ] }

CAS RN

2613382-82-2

Product Name

N-(2-methoxyethyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Molecular Formula

C9H21Cl2N3O2

Molecular Weight

274.2

Purity

95

Origin of Product

United States

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